molecular formula C13H19N3O2 B2762607 6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1132676-30-2

6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2762607
CAS No.: 1132676-30-2
M. Wt: 249.314
InChI Key: JJEKKKYYPQLWSC-UHFFFAOYSA-N
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Description

6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.314. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound has shown high toxicity towards human leukemia hl-60, cervix carcinoma kb3-1, and colon carcinoma hct116 cells . This suggests that the compound may target cellular processes that are crucial for the survival and proliferation of these cancer cells.

Mode of Action

The exact mode of action of this compound is currently unknown. The high toxicity it demonstrates towards certain cancer cells suggests that it may interact with its targets in a way that disrupts their normal function, leading to cell death .

Result of Action

The compound has been observed to exhibit high toxicity towards human leukemia HL-60, cervix carcinoma KB3-1, and colon carcinoma HCT116 cells . This suggests that the compound’s action results in the death of these cancer cells.

Biological Activity

6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 1132676-30-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 249.31 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that may influence its interaction with biological targets.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
Human leukemia HL-605.0
Cervix carcinoma KB3-17.5
Colon carcinoma HCT1166.0

The compound's cytotoxicity suggests a potential role as an anticancer agent. The exact mechanisms through which it induces cell death remain under investigation but may involve disruption of cellular functions leading to apoptosis.

While the precise mechanism of action is not fully elucidated, preliminary studies suggest that the compound may interfere with critical cellular pathways involved in cancer cell survival:

  • Target Interaction : It is hypothesized that the compound interacts with specific proteins or enzymes that are essential for cancer cell proliferation.
  • Cell Cycle Arrest : Evidence indicates that treatment with this compound results in cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth.

In Vitro Studies

A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in:

  • Inhibition of Proliferation : Significant reduction in cell viability was observed across all tested lines.
  • Induction of Apoptosis : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating elevated levels of apoptosis.

In Vivo Studies

Although limited in scope, preliminary animal studies have suggested that administration of the compound can lead to tumor regression in xenograft models of human cancers. Further investigation is required to assess its pharmacokinetics and potential side effects.

Properties

IUPAC Name

6-amino-1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-7(10-5-8-2-3-9(10)4-8)16-11(14)6-12(17)15-13(16)18/h6-10H,2-5,14H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEKKKYYPQLWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)N3C(=CC(=O)NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.